(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, an acrylamide group, and an ethyl ester group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with furan-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl 4-(3-(furan-2-yl)ethylamino)benzoate.
Substitution: 4-(3-(furan-2-yl)acrylamido)benzoic acid.
Scientific Research Applications
(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the acrylamide group may form covalent bonds with nucleophilic sites in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with known antimicrobial properties.
Ethyl 4-aminobenzoate: A precursor in the synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate, also known for its use as a local anesthetic.
Ethyl acrylate: A key reagent in the synthesis, used in various polymerization reactions.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the furan ring, acrylamide group, and ethyl ester group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJVLUGNFRCEDB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.